An In-Depth Technical Guide to 6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, a pyridine derivative with significant potential in medicinal chemistry and materials science. The presence of a terminal alkyne moiety makes it a valuable building block for "click" chemistry and further functionalization, while the aminopyridine carboxylic acid scaffold is a known pharmacophore in various drug discovery programs. This document details its chemical properties, a robust synthesis protocol, expected spectroscopic characteristics, and essential safety information.
Introduction and Significance
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid belongs to the class of substituted 6-aminonicotinic acid derivatives. This family of compounds has garnered considerable interest in pharmaceutical research due to their diverse biological activities. For instance, derivatives of 6-aminonicotinic acid have been investigated as GABA(A) receptor agonists, for their potential in anti-inflammatory and anti-cancer therapies, and as agents targeting metastatic pancreatic carcinoma.[1][2][3][4] The incorporation of the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a highly versatile functional group. This alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click" chemistry), allowing for the straightforward conjugation to other molecules such as fluorophores, polymers, or biological macromolecules.[5] This dual functionality makes 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid a compelling molecule for the development of targeted therapeutics, chemical probes, and advanced materials.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably estimated based on its structure and data from closely related analogs like 2-aminopyridine-3-carboxylic acid and 6-aminopyridine-2-carboxylic acid.[1][4]
| Property | Predicted Value / Information | Rationale / Comments |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline powder.[4] | Based on similar aminopyridine carboxylic acids. |
| Melting Point | >200 °C (with decomposition) | Aminopyridine carboxylic acids often exhibit high melting points due to strong intermolecular hydrogen bonding.[1] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF, and in aqueous base. | The carboxylic acid group imparts some water solubility, which is enhanced at basic pH upon deprotonation. The aromatic and alkyl portions limit solubility in neutral water. |
| pKa | Carboxylic acid: ~4-5; Pyridine Nitrogen: ~3-4 | The electron-withdrawing nature of the pyridine ring and the amino substituent will influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. |
Synthesis Protocol
The most direct and logical synthetic route to 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from the 6-position of a nicotinic acid derivative by propargylamine. 6-Chloronicotinic acid is a commercially available and suitable starting material for this purpose.
Detailed Experimental Procedure
Reaction: 6-Chloronicotinic acid + Propargylamine → 6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Materials:
-
6-Chloronicotinic acid (1.0 eq)[6]
-
Propargylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1.0 eq) in DMF (or DMSO) to a concentration of approximately 0.5 M.
-
Addition of Reagents: Add potassium carbonate (2.5 eq) to the solution, followed by the slow addition of propargylamine (1.2 eq). The base is crucial to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can aid in solubility.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH ~4-5 with 1M HCl. The product should precipitate out of the solution.
-
If an oil forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
If a precipitate was formed, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extracted, concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Spectroscopic Characterization
The identity and purity of the synthesized 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the propargyl group, the acetylenic proton, and the amine proton. The aromatic protons will likely appear as doublets and a doublet of doublets in the range of 7.0-9.0 ppm.[7] The methylene protons adjacent to the nitrogen will likely be a doublet around 4.0-4.5 ppm. The terminal alkyne proton should appear as a triplet around 2.5-3.0 ppm. The amine and carboxylic acid protons will be broad singlets and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons (110-160 ppm), the carboxylic acid carbonyl (~165-170 ppm), the two sp-hybridized alkyne carbons (~70-85 ppm), and the methylene carbon (~30-40 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups:
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[3]
-
N-H stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.
-
≡C-H stretch (Terminal Alkyne): A sharp, often strong peak near 3300 cm⁻¹.[2][9]
-
C≡C stretch (Terminal Alkyne): A weak but sharp absorption around 2100-2150 cm⁻¹.[2][9]
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[3]
-
C=C and C=N stretches (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 177.06. In negative ion mode, a deprotonated molecular ion [M-H]⁻ at m/z 175.05 would be observed.[10][11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As a novel chemical, 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
The precursors for its synthesis have known hazards:
-
6-Chloronicotinic acid: Is an irritant. Avoid contact with skin and eyes.
-
Propargylamine: Is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[12][13][14] It is also air and light sensitive.[14]
Therefore, all handling of propargylamine must be done with extreme caution and under an inert atmosphere if possible. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[12][15][16]
Potential Applications
The unique structural features of 6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid position it as a valuable intermediate in several areas of research and development:
-
Drug Discovery: The aminopyridine scaffold is present in numerous approved drugs. The carboxylic acid can act as a key interaction point with biological targets, while the propargyl group can be used to link the molecule to other pharmacophores or to improve its pharmacokinetic properties.[17]
-
Chemical Biology: The terminal alkyne allows for the attachment of this molecule to reporter tags (e.g., biotin, fluorescent dyes) for use in pull-down assays or cellular imaging. It can also serve as a handle for the construction of Proteolysis Targeting Chimeras (PROTACs).
-
Materials Science: This compound can be used as a monomer or a surface modifier. The pyridine and carboxylic acid moieties can coordinate to metal ions, while the alkyne can be used for polymerization or for grafting onto surfaces via "click" chemistry.
Conclusion
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a versatile and promising chemical entity with significant potential for a wide range of applications, particularly in the life sciences. This guide provides a foundational understanding of its properties, a practical method for its synthesis, and a framework for its characterization. As research into novel aminopyridine derivatives continues to expand, this compound represents a valuable tool for the creation of innovative chemical solutions.
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